molecular formula C21H24N6O B11028304 4-cyclohexyl-9-(furan-2-yl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

4-cyclohexyl-9-(furan-2-yl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

Cat. No.: B11028304
M. Wt: 376.5 g/mol
InChI Key: WVSMWZYYFASERA-UHFFFAOYSA-N
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Description

4-cyclohexyl-9-(furan-2-yl)-2,4,6,8,10,17-hexazatetracyclo[87002,7011,16]heptadeca-1(17),6,11,13,15-pentaene is a complex organic compound characterized by its unique polycyclic structure This compound features a combination of cyclohexyl and furan groups, integrated into a hexazatetracyclic framework

Properties

Molecular Formula

C21H24N6O

Molecular Weight

376.5 g/mol

IUPAC Name

4-cyclohexyl-9-(furan-2-yl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

InChI

InChI=1S/C21H24N6O/c1-2-7-15(8-3-1)25-13-22-20-24-19(18-11-6-12-28-18)27-17-10-5-4-9-16(17)23-21(27)26(20)14-25/h4-6,9-12,15,19H,1-3,7-8,13-14H2,(H,22,24)

InChI Key

WVSMWZYYFASERA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CN=C3NC(N4C5=CC=CC=C5N=C4N3C2)C6=CC=CO6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexyl-9-(furan-2-yl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules under specific conditions. For instance, starting with a cyclohexylamine derivative and a furan-containing aldehyde, the reaction proceeds through a series of condensation and cyclization steps, often facilitated by catalysts such as Lewis acids or bases.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. Large-scale synthesis would require careful control of reaction conditions, including temperature, pressure, and the use of efficient catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-cyclohexyl-9-(furan-2-yl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to modify the cyclohexyl or furan groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the polycyclic framework.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination with thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction could lead to cyclohexyl derivatives with altered functional groups.

Scientific Research Applications

4-cyclohexyl-9-(furan-2-yl)-2,4,6,8,10,17-hexazatetracyclo[87002,7

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential bioactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and functional versatility.

Mechanism of Action

The mechanism by which 4-cyclohexyl-9-(furan-2-yl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding or inhibition. The polycyclic structure allows for multiple points of interaction, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxyphenyl)-12-spiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-14,1’-cyclobutane]one: Another polycyclic compound with a similar core structure but different substituents.

    N-[(9E)-8,10,17-Triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene]benzamide: A related compound with a benzamide group, showing different chemical and biological properties.

Uniqueness

4-cyclohexyl-9-(furan-2-yl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene stands out due to its specific combination of cyclohexyl and furan groups within a hexazatetracyclic framework. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and application development.

Biological Activity

The compound 4-cyclohexyl-9-(furan-2-yl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene is a complex organic molecule characterized by its unique tetracyclic structure and the presence of multiple nitrogen atoms. Its intricate arrangement of double bonds and heteroatoms suggests significant potential for various biological activities, including antimicrobial and antitumor properties.

Chemical Structure and Properties

The compound features a cyclohexyl group and a furan moiety that contribute to its chemical reactivity. The presence of multiple functional groups and unsaturated bonds enhances its potential interactions with biological targets.

Structural Features

FeatureDescription
Tetracyclic StructureContains four interconnected cyclic structures
Nitrogen AtomsSix nitrogen atoms integrated into the framework
Furan MoietyA five-membered aromatic ring with oxygen
Cyclohexyl GroupA six-membered saturated ring

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structural features exhibit significant antimicrobial activity against various bacterial strains. The specific biological tests for 4-cyclohexyl-9-(furan-2-yl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene have yet to be extensively documented; however, its structural analogs have shown promise in this area.

Antitumor Activity

Research suggests that this compound may possess antitumor properties due to its structural characteristics that allow for interactions with cellular mechanisms involved in cancer progression. Similar compounds have been noted for their ability to inhibit tumor growth through various pathways.

The exact mechanism of action for 4-cyclohexyl-9-(furan-2-yl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene remains under investigation. However, it is hypothesized that the compound may interact with DNA or RNA synthesis pathways or disrupt cellular signaling processes critical for tumor cell proliferation.

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